REACTION_CXSMILES
|
O[CH2:2][CH:3]([CH2:5]O)[OH:4].P(=O)(O)(O)O.[Al:12]>O>[CH3:2][CH:3]([CH3:5])[O-:4].[Al+3:12].[CH3:2][CH:3]([CH3:5])[O-:4].[CH3:2][CH:3]([CH3:5])[O-:4] |f:4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
CP450
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Aluminum isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.037 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |